
(1S)-1-Cyanooctyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Cyanooctyl propanoate is an organic compound characterized by the presence of a cyano group (-CN) attached to an octyl chain, which is further esterified with propanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cyanooctyl propanoate typically involves the esterification of (1S)-1-cyanooctanol with propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Cyanooctyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (1S)-1-cyanooctanol and propanoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: (1S)-1-Cyanooctanol and propanoic acid.
Reduction: (1S)-1-Aminooctyl propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1-Cyanooctyl propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific molecular pathways.
Materials Science: It can be utilized in the design of novel materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1S)-1-Cyanooctyl propanoate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The ester group can also undergo hydrolysis, releasing the active (1S)-1-cyanooctanol, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Cyanooctyl propanoate: The enantiomer of (1S)-1-Cyanooctyl propanoate, differing in the spatial arrangement of atoms.
(1S)-1-Cyanohexyl propanoate: A similar compound with a shorter alkyl chain.
(1S)-1-Cyanooctyl acetate: A similar compound with an acetate ester instead of a propanoate ester.
Uniqueness
This compound is unique due to its specific combination of a cyano group and a propanoate ester, which imparts distinct chemical reactivity and potential applications. Its stereochemistry (1S) also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
154916-06-0 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
[(1S)-1-cyanooctyl] propanoate |
InChI |
InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)15-12(14)4-2/h11H,3-9H2,1-2H3/t11-/m0/s1 |
Clé InChI |
FANCGNNJNWWANW-NSHDSACASA-N |
SMILES isomérique |
CCCCCCC[C@@H](C#N)OC(=O)CC |
SMILES canonique |
CCCCCCCC(C#N)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
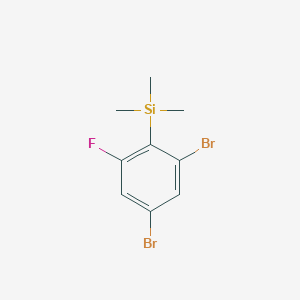
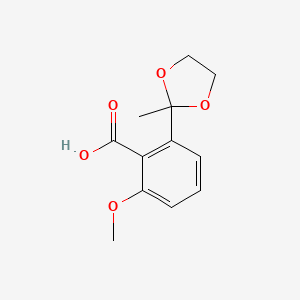
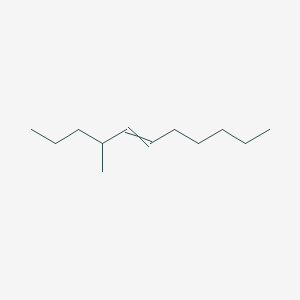
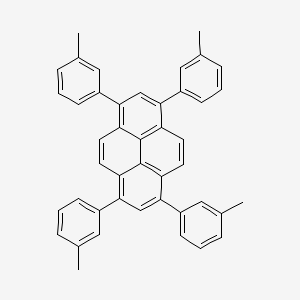

![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
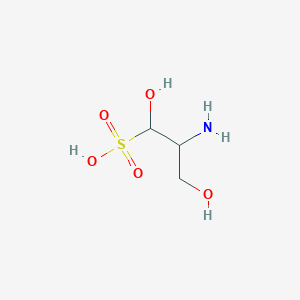

![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
